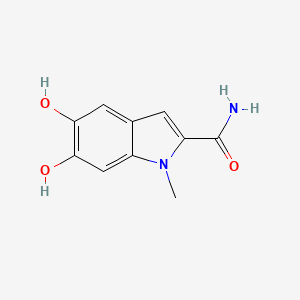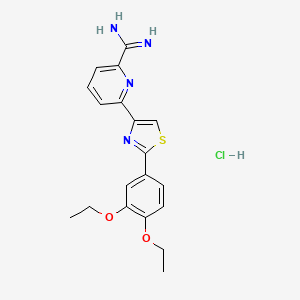![molecular formula C15H14O B13661289 Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
Cyclohepta[b]naphthalene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta[b]naphthalene-1-one is a polycyclic aromatic ketone with a unique structure that combines a seven-membered ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohepta[b]naphthalene-1-one can be synthesized through several methods. One common approach involves the cyclization of methyl 3-(1-naphthoyl)propionate, which forms 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione. This intermediate can be further dehydrogenated to yield the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as Friedel-Crafts acylation and subsequent cyclization reactions. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohepta[b]naphthalene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohepta[b]naphthalene-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Cyclohepta[b]naphthalene-1-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Cyclohepta[de]naphthalene-1,4-dione: An intermediate in the synthesis of Cyclohepta[b]naphthalene-1-one.
Azulene: A nonalternant hydrocarbon with a similar seven-membered ring structure.
Phenalenone: Another polycyclic aromatic ketone with comparable reactivity.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C15H14O |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydrocyclohepta[b]naphthalen-6-one |
InChI |
InChI=1S/C15H14O/c16-15-8-4-3-7-13-9-11-5-1-2-6-12(11)10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2 |
Clave InChI |
RWZJQVYHDLCWNB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=CC3=CC=CC=C3C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





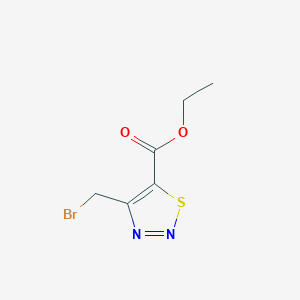
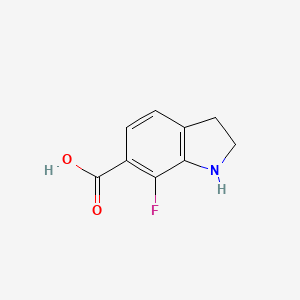
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

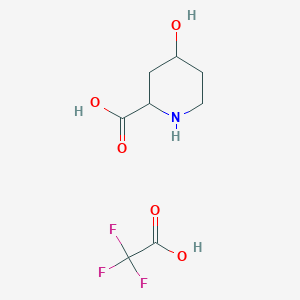
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

